1,2-Dimethylpropylamine hydrochloride

Descripción general

Descripción

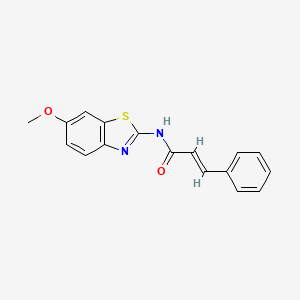

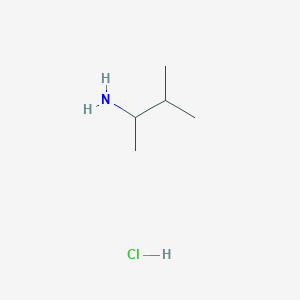

1,2-Dimethylpropylamine is an organic compound with the linear formula (CH3)2CHCH(CH3)NH2 . It is a white powder solid and is used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns .

Synthesis Analysis

1,2-Dimethylpropylamine was synthesized by a hydrogenation reaction from 3-methyl-butan-2-one with platinum oxide, ammonia, and ammonium chloride under 735.5 - 2206.5 Torr .Molecular Structure Analysis

The molecular weight of 1,2-Dimethylpropylamine is 87.16 . The molecular formula is C5H13N . The InChI key is JOZZAIIGWFLONA-UHFFFAOYSA-N .Chemical Reactions Analysis

1,2-Dimethylpropylamine is a chemical base . It neutralizes acids to form salts plus water . These acid-base reactions are exothermic .Physical And Chemical Properties Analysis

1,2-Dimethylpropylamine has a melting point of -50 °C (lit.) . Its boiling point is 84-87 °C (lit.) . The density is 0.757 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.4055 (lit.) .Aplicaciones Científicas De Investigación

Synthesis of Chemical Compounds

1,2-Dimethylpropylamine hydrochloride is involved in the synthesis of various chemical compounds. For instance, it's used in the preparation of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, leading to the creation of new ethynyl-extended 1-aminocyclopropanecarboxylic acid and their N-Fmoc-protected derivatives (Kozhushkov et al., 2010). Another example is its use in the synthesis of allylic amine building blocks via hydrozirconation of alkynes, followed by transmetalation to dimethylzinc (Wipf et al., 2003).

Chiral Solvating Agents

Enantiomers of 1-(1-naphthyl)-2,2-dimethylpropylamine, a derivative of 1,2-dimethylpropylamine, are used as chiral solvating agents. These agents form complexes with other compounds, studied using the nuclear Overhauser effect and continuous variations method (Port et al., 2000).

Environmental Applications

N,N-Dimethylpropylamine-grafted pore-expanded mesoporous silica is employed for the selective adsorption of SO2, demonstrating its potential in environmental applications. This material shows high SO2 adsorption capacity, particularly in the presence of water vapor, and can be fully regenerated (Tailor et al., 2014).

Building Blocks in Organic Synthesis

1,2-Dimethylpropylamine hydrochloride is used in the preparation of versatile building blocks like 1-substituted 2,2-dimethoxyethylamine hydrochlorides. This method includes efficient steps like direct use of aqueous (MeO)2CHCHO for preparation of N,O-acetal, regioselective alkylations, and Pd/C catalytic hydrogenolyses (Liu et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOBXILUTBVQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997191 | |

| Record name | 3-Methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylpropylamine hydrochloride | |

CAS RN |

758-27-0 | |

| Record name | Propylamine, 1,2-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3259144.png)

![2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate](/img/structure/B3259206.png)

![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B3259240.png)